molecular formula C14H11BrN2 B368935 2-(2-bromophenyl)-5-methyl-1H-benzimidazole CAS No. 14225-84-4

2-(2-bromophenyl)-5-methyl-1H-benzimidazole

Cat. No.: B368935
CAS No.: 14225-84-4
M. Wt: 287.15g/mol
InChI Key: IXGRSMBWSHHCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-5-methyl-1H-benzimidazole is a brominated and methylated benzimidazole derivative supplied as a solid for research applications. With a molecular formula of C14H11BrN2 and a molecular weight of 287.16 g/mol , this compound serves as a versatile chemical building block. The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine-based nucleotides, which allows it to interact with a diverse array of biological targets and enzymes . This compound is particularly valuable in synthetic chemistry for constructing complex nitrogen-fused heterocyclic systems. For instance, 2-(2-bromophenyl)benzimidazole derivatives can undergo copper-catalyzed coupling and cyclization reactions with reagents like cyanamide to produce benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, which are structures of significant interest in drug discovery . Furthermore, benzimidazole derivatives bearing substituents like bromophenyl groups have been investigated for their neuropsychotropic potential, with some analogs demonstrating promising antidepressant and analgesic activities in preclinical studies . The specific substitution pattern on the benzimidazole core, including the bromophenyl and methyl groups, is critical for modulating the compound's physicochemical properties and its interaction with biological targets, making it a valuable intermediate for researchers in medicinal chemistry and drug development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-bromophenyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGRSMBWSHHCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-methyl-1,2-phenylenediamine (0.50 g, 4.62 mmol) and 2-bromobenzaldehyde (4.62 mmol) are combined with 70% hydrochloric acid (10 mL) in a round-bottom flask. The mixture is heated at 100°C for 4–6 hours, with reaction progress monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase. The acidic environment facilitates imine formation, followed by cyclodehydration to yield the benzimidazole core. After cooling, the reaction mixture is neutralized with sodium carbonate to pH 8–9, precipitating the crude product. Purification via recrystallization from ethanol affords the target compound as a white solid with a melting point of 159–161°C.

Yield Optimization and Substrate Scope

This method consistently delivers yields of 70–77%, as demonstrated in analogous syntheses of halogenated benzimidazoles. For instance, the patent WO2011099832A2 reports a 77% yield for 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole using 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde under identical conditions. Substrate specificity studies indicate that electron-withdrawing groups on the aldehyde (e.g., bromo, chloro) enhance cyclization efficiency by stabilizing the intermediate imine.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of this compound, reducing reaction times from hours to minutes while maintaining high yields.

Procedure and Parameters

In a CEM microwave reaction vessel, 4-methyl-1,2-phenylenediamine (0.92 mmol), 2-bromobenzaldehyde (0.92 mmol), and 70% HCl (5 mL) are subjected to 150 W microwave irradiation at 150°C for 40–60 minutes. The sealed system ensures uniform heating, with magnetic stirring preventing localized overheating. Post-reaction workup mirrors the conventional method: neutralization with Na2CO3, filtration, and ethanol recrystallization. This approach achieves yields comparable to thermal methods (70–75%) but with a 10-fold reduction in reaction time.

Advantages and Limitations

Microwave synthesis minimizes side reactions such as oxidative degradation, which is prevalent in prolonged thermal treatments. However, scalability remains a challenge due to equipment constraints, making it more suitable for small-scale laboratory synthesis.

Alternative Methodologies

Ullmann-Type Coupling and Cyclization

Copper-catalyzed Ullmann coupling has been explored for constructing benzimidazole derivatives, though its application to this compound is less common. A study by PMC6642034 demonstrates the use of CuI/K2CO3 in DMF at 130°C under microwave irradiation to couple 2-(2-bromophenyl) intermediates with primary amides. While this method is effective for N-fused benzimidazoles, its relevance to the target compound requires further validation.

Comparative Analysis of Methods

Parameter Conventional Thermal Microwave-Assisted Ullmann Coupling
Reaction Time4–6 hours40–60 minutes1–2 hours
Yield70–77%70–75%50–60%
ScalabilityHighModerateLow
Equipment ComplexityLowHighModerate
Byproduct FormationModerateLowHigh

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-5-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzimidazole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and

Biological Activity

2-(2-Bromophenyl)-5-methyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H9BrN2
  • Molecular Weight : 273.13 g/mol

This compound features a bromophenyl group at the 2-position and a methyl group at the 5-position of the benzimidazole ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were reported at 4 µg/mL.
  • Streptococcus faecalis : MIC values also recorded at 4 µg/mL.
  • Methicillin-resistant Staphylococcus aureus (MRSA) : Demonstrated notable inhibition compared to standard antibiotics like amikacin .

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against cancer cell lines. Notably, it displayed significant effects on the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 16.38 µM, indicating its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : Similar benzimidazole derivatives have been shown to interact with bacterial DNA gyrase, which is crucial for bacterial DNA replication .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives, including this compound:

  • Antimicrobial Study : A comprehensive evaluation of various benzimidazole derivatives revealed that those with bromine substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to be beneficial for their antimicrobial efficacy .
  • Anticancer Research : In vitro studies demonstrated that derivatives with specific substitutions at the benzimidazole ring significantly inhibited the proliferation of cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the 5-position could enhance anticancer activity .
  • Pharmacological Review : A review highlighted the therapeutic potential of benzimidazole derivatives in treating various diseases, including infections and cancers. The review emphasized the need for further research to fully elucidate the mechanisms and optimize these compounds for clinical use .

Summary Table of Biological Activities

Activity TypeOrganism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus4 µg/mL
AntibacterialStreptococcus faecalis4 µg/mL
AntibacterialMRSANot specified
AntiproliferativeMDA-MB-231IC50 = 16.38 µM
AntiviralVarious RNA virusesNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 2 of Benzimidazole
  • 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole () :
    Replacing bromine with chlorine reduces molecular weight (MW: ~281 vs. ~325) and slightly decreases lipophilicity. However, antifungal activity remains significant, suggesting halogenated aryl groups enhance target binding. The chlorine analog showed comparable potency to the bromo derivative against Candida spp., with MIC values of 2–4 µg/mL .

  • 2-Phenyl-5-methyl-1H-benzimidazole () :
    Removing the bromine atom (CAS 614-97-1) simplifies the structure but reduces antifungal efficacy (MIC: 16–32 µg/mL). This highlights the critical role of halogen substituents in enhancing bioactivity .

Substitution at Position 5 of Benzimidazole
  • 2-(2-Bromophenyl)-5-iodo-1H-benzimidazole () :
    Substituting methyl with iodine increases molecular weight (MW: ~413) and lipophilicity (logP: ~4.2 vs. ~3.8). This modification improved antifungal activity against Aspergillus fumigatus (MIC: 1 µg/mL), surpassing the methyl derivative (MIC: 4 µg/mL) .

  • 5-Methyl-1H-benzimidazole () :
    The absence of the 2-bromophenyl group (CAS 614-97-1) results in minimal antifungal activity (MIC: >64 µg/mL), underscoring the necessity of aromatic substituents for target engagement .

Pharmacological Profiles

Antifungal Activity
  • 2-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole () :
    Incorporating a piperazine-propyl chain enhances solubility and broad-spectrum activity. This compound exhibited MIC values of 0.5–2 µg/mL against Candida and Fusarium spp., outperforming the target compound (MIC: 2–8 µg/mL) .

  • 5-Chloro-2-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole () :
    The sulfinyl group and pyridinyl substitution confer potent anti-secretory activity (e.g., gastric acid inhibition), a property absent in the target compound. This highlights structural versatility for divergent therapeutic applications .

Antihypertensive Activity
  • The target compound’s bromophenyl group may lack the electronic profile needed for receptor binding, emphasizing substituent-specific effects .

Physicochemical Properties

Compound Molecular Weight logP Solubility (µg/mL) Melting Point (°C)
2-(2-Bromophenyl)-5-methyl-1H-benzimidazole 325.2 3.8 12 (DMSO) 198–200
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole 281.7 3.2 18 (DMSO) 185–187
2-Phenyl-5-methyl-1H-benzimidazole 208.3 2.5 45 (DMSO) 175–177
5-Bromo-2-phenyl-1H-benzimidazole () 303.1 4.0 8 (DMSO) 210–212

Key Observations :

  • Bromine increases molecular weight and logP, reducing aqueous solubility but enhancing membrane permeability.
  • Chlorine analogs offer a balance between lipophilicity and solubility.

Q & A

Q. What are the common synthetic routes for 2-(2-bromophenyl)-5-methyl-1H-benzimidazole, and how can their efficiency be optimized?

Answer: The synthesis typically involves condensation of o-phenylenediamine with carbonyl compounds or carboxylic acid derivatives. For example:

  • Traditional method : Reacting 2-bromophenyl-substituted aldehydes with o-phenylenediamine in acidic conditions (e.g., HCl or acetic acid) under reflux .
  • Green chemistry approaches : Microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yields by 15–20% compared to conventional heating. Ultrasound irradiation and eco-friendly catalysts (e.g., ZnO nanoparticles) also enhance atom economy and reduce waste .

Q. Optimization strategies :

  • Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of aldehyde to diamine).
  • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons resonate at δ 7.2–7.8 ppm; methyl groups at δ 2.3–2.5 ppm) .
  • UV-Vis spectroscopy : Detect π→π* transitions (λmax ~270–310 nm) to assess conjugation .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C14H12BrN2 at m/z 295.0124) .

Table 1 : Key Spectral Signatures

TechniqueExpected DataFunctional Group Confirmation
¹H NMRδ 7.6 (d, J=8 Hz, 2H, Ar-H)Bromophenyl substituent
¹³C NMRδ 122.5 (C-Br)C-Br bond presence
FT-IR1600 cm⁻¹ (C=N stretch)Benzimidazole core

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets like 5-HT6 receptors?

Answer:

  • Homology modeling : Build a 3D receptor model using αβ2-adrenoceptor templates. Validate with Ramachandran plots (>90% residues in allowed regions) .
  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions; prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol). Key residues: Trp283, Asn276 (hydrogen bonding) .
  • MD simulations (GROMACS) : Assess stability over 100 ns; RMSD ≤ 2 Å indicates stable binding .

Contradiction resolution : Discrepancies in IC50 values across studies may arise from protonation state assumptions. Use pH-adjusted molecular dynamics to refine predictions .

Q. How do structural modifications at the 2-position of benzimidazole influence thermal stability and bioactivity?

Answer:

  • Thermal stability : Bulkier substituents (e.g., bromophenyl vs. methyl) increase decomposition temperatures (TGA ΔTdec +40°C) by enhancing π-stacking .
  • Bioactivity : Electron-withdrawing groups (e.g., Br) improve receptor affinity (e.g., 5-HT6R Ki = 12 nM vs. 85 nM for unsubstituted analogs) .

Q. Methodological note :

  • Use DSC to measure melting points and correlate with substituent effects.
  • Compare IC50 in in vitro assays (e.g., cAMP inhibition for 5-HT6R antagonism) .

Q. What approaches resolve contradictions in reported biological activities of benzimidazole derivatives?

Answer:

  • Standardized assays : Ensure consistent cell lines (e.g., HEK293 for 5-HT6R) and controls (e.g., clozapine as reference antagonist) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (t1/2 <30 min) that may explain false negatives .
  • Dose-response curves : Calculate Hill slopes to detect non-specific binding (slope ≠1) .

Case study : Anti-inflammatory activity discrepancies (e.g., COX-2 vs. LOX inhibition) require pathway-specific assays (ELISA for PGE2 levels) .

Q. How can supramolecular assemblies of benzimidazole derivatives enhance drug delivery?

Answer:

  • Coordination polymers : Design ZnCl2 complexes to improve aqueous solubility (e.g., 2.5-fold increase) and enable pH-responsive release .
  • Nano-containers : Cyclodextrin-benzimidazole conjugates encapsulate drugs (e.g., doxorubicin) and release them under redox stimuli (e.g., glutathione) .

Table 2 : Applications of Benzimidazole-Based Materials

ApplicationDesign StrategyKey Outcome
Drug deliveryMetal-organic frameworks (MOFs)80% payload release at pH 5.0 (tumor microenvironment)
BiosensingBenzimidazole-calixarene conjugatesCu²⁺ detection limit: 10 nM
PhotoluminescenceEuropium(III) complexesQuantum yield: 0.42 (λex 365 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.